tert-Butyl (4-aminobut-2-en-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNIUPOJWUXWMX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146394-99-2 | |
| Record name | tert-butyl N-(4-aminobut-2-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Trajectories and Evolution of Research on N Boc Protected Allylic Amines
The development of N-Boc protected allylic amines is intrinsically linked to the broader evolution of amine-protecting group strategies in organic chemistry. The carbamate (B1207046) functional group, known for its stability compared to esters or anhydrides, became a cornerstone of synthetic chemistry, particularly after the popularization of the tert-butoxycarbonyl (Boc) group. nih.govacs.org
Initially, methods for creating carbamates, especially for sterically hindered alcohols or less reactive amines, were often cumbersome and required harsh conditions. orgsyn.org The major breakthrough came with the development of reagents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), which reacts efficiently with amines under mild conditions to afford the corresponding N-Boc derivatives in high yields. ambeed.comorganic-chemistry.org This simplified the protection of a wide range of amino compounds, including diamines where selective mono-protection is often a synthetic challenge. orgsyn.org
The study of allylic amines, specifically, has been driven by their utility as precursors to a wide array of functionalized molecules, including amino alcohols and peptide isosteres. nih.govnih.gov Early synthetic routes to allylic amines were varied, but the advent of transition metal catalysis, particularly with palladium, revolutionized the field. Palladium(II)-catalyzed reactions, such as the oxidative cyclization of allylic carbamates, demonstrated the powerful synergy between the protecting group and a metal catalyst to achieve complex transformations. acs.org The evolution of synthetic methods has now produced robust protocols, such as nucleophilic additions of organometallic reagents to imines and palladium-catalyzed cross-coupling reactions, to generate structurally diverse and often enantiomerically enriched N-Boc protected allylic amines. nih.govorgsyn.org
Strategic Significance of Allylic Carbamates in Modern Synthetic Methodologies
Allylic carbamates, including N-Boc protected variants, are highly strategic building blocks in contemporary organic synthesis due to their unique combination of stability and reactivity. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed with acid when desired. chemimpex.com This stability allows for selective manipulation of other functional groups within the molecule.
Beyond its role as a simple protecting group, the carbamate (B1207046) moiety can function as a directing group, profoundly influencing the stereochemical and regiochemical outcome of reactions. Research has shown that carbamate-functionalized allylic alcohols are excellent substrates for asymmetric aziridination reactions when using specific rhodium catalysts. nih.gov In these cases, the carbamate is believed to play a crucial role in the organization of the transition state, leading to high enantioselectivity. Similarly, high levels of regioselectivity have been observed in the aminohydroxylation of acyclic allylic carbamates, a result attributed to the formation of a transient linkage between the metal oxidant and the carbamate group. rsc.orgcapes.gov.br
The versatility of allylic carbamates is further highlighted by their participation in a variety of powerful synthetic transformations, often mediated by transition metals. These reactions showcase the strategic importance of this functional group class in modern synthesis.
| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Significance |
| Asymmetric Aziridination | Dimeric Rh(II) complexes / Chiral Cinchona Alkaloids | Allylic Carbamates | Chiral Aziridines | The carbamate group directs highly enantioselective transformations. nih.gov |
| Regioselective Aminohydroxylation | Osmium-based catalysts / N-Halocarbamate Salts | Acyclic Allylic Carbamates | syn-1,2-Amino Alcohols | The carbamate ensures high regioselectivity by coordinating with the metal center. rsc.orgcapes.gov.br |
| Allylic C-H Oxidation | Pd(II) / Bis-sulfoxide / Brønsted Acid | N-Boc Homoallylic Amines | Oxazolidinones | Provides direct access to important heterocyclic structures from simple protected amines. acs.org |
| Negishi Cross-Coupling | Pd₂(dba)₃ / Tri-(o-tolyl)phosphine / Vinyl Bromide | N-Boc-iodoglycine ester (forms organozinc intermediate) | N-Boc-allylglycine ester | A reliable method for constructing carbon-carbon bonds to form unsaturated amino acids. orgsyn.org |
Overview of Current Research Paradigms and Future Prospects for Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate
Convergent and Divergent Synthetic Routes to this compound
The synthesis of this compound can be achieved through various convergent and divergent pathways. These routes are designed to selectively introduce the protected amine functionality onto the butene framework, often leveraging the unique reactivity of allylic systems.
Preparation via Palladium-Catalyzed Allylic Amination Strategies
Palladium-catalyzed allylic amination stands out as a powerful and versatile method for the formation of C-N bonds, and it has been effectively applied to the synthesis of this compound and related structures. This approach typically involves the reaction of an allylic substrate with an amine nucleophile in the presence of a palladium catalyst.
Achieving high levels of regioselectivity and enantioselectivity is a significant challenge in allylic amination reactions. Research has demonstrated that the choice of ligands, particularly chiral phosphine (B1218219) ligands, in conjunction with the palladium catalyst, can effectively control the stereochemical outcome of the reaction. These methods are crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. While specific examples for the direct enantioselective synthesis of this compound are not extensively detailed in the provided results, the principles of enantioselective allylic amination are well-established and applicable.
A notable variation of palladium-catalyzed allylic amination is the decarboxylative allylic alkylation. This strategy utilizes allylic carbamates as precursors, which upon reaction with a palladium catalyst, undergo decarboxylation to form a π-allyl palladium intermediate. This intermediate can then react with a nucleophile. While the search results primarily discuss the use of this method for the synthesis of α,α-disubstituted piperazin-2-ones and tetrahydropyrimidin-2-ones, the underlying principle can be conceptually extended to the synthesis of allylic amines. caltech.edu This approach offers the advantage of using readily available and stable starting materials. caltech.edu
Synthesis through Olefin Metathesis Approaches
Olefin metathesis has emerged as a robust tool for the formation of carbon-carbon double bonds and has found broad application in the synthesis of cyclic and acyclic compounds. nih.govthieme-connect.de Its tolerance to a wide range of functional groups makes it an attractive strategy for the synthesis of complex molecules like this compound. nih.govresearchgate.net
Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic olefins from acyclic diene precursors. organic-chemistry.orgwikipedia.org While RCM is primarily used to form rings, it can be a key step in a multi-step synthesis that ultimately leads to an acyclic product like this compound. For instance, a cyclic precursor could be synthesized via RCM and then subsequently opened to yield the desired linear product. The efficiency of RCM is highly dependent on the catalyst used, with Grubbs' and Hoveyda-Grubbs' catalysts being among the most common and effective. nih.govnih.gov The reaction is often driven by the removal of a volatile byproduct, such as ethylene. wikipedia.org
The general mechanism for RCM involves the formation of a metal-alkylidene complex, which then undergoes a [2+2] cycloaddition with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to release an olefin and form a new metal-alkylidene complex, which then reacts with the second terminal alkene intramolecularly to form the cyclic product and regenerate the catalyst.
Table 1: Key Aspects of Ring-Closing Metathesis
| Feature | Description |
| Reaction Type | Intramolecular olefin metathesis |
| Reactant | Acyclic diene |
| Product | Cyclic alkene and a volatile alkene (e.g., ethylene) |
| Catalysts | Grubbs' catalysts, Schrock catalysts, Hoveyda-Grubbs catalysts |
| Driving Force | Formation of a thermodynamically stable cyclic product and removal of a volatile byproduct |
Cross-metathesis (CM) involves the reaction between two different acyclic olefins to produce a new olefin product. This method could be envisioned for the synthesis of this compound by reacting a protected allylamine (B125299) with a suitable olefin partner. The success of cross-metathesis often depends on the relative reactivity of the two olefins and the choice of catalyst to control the selectivity of the reaction and minimize homodimerization side products. For example, the cross-metathesis of eugenol (B1671780) with cis-2-butene-1,4-diol (B44940) has been successfully demonstrated, showcasing the potential of this method for creating new C-C double bonds in functionalized molecules. researchgate.net
Table 2: Comparison of Olefin Metathesis Strategies
| Strategy | Description | Application to Target Synthesis |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Indirectly, by forming a cyclic intermediate that is subsequently opened. |
| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. | Directly, by reacting a protected allylamine with a suitable olefin. |
Modified Julia Olefination for N-Boc Allylamine Synthesis
The Modified Julia Olefination, specifically the Julia-Kocienski olefination, is a powerful tool for creating alkenes from aldehydes and sulfones. organic-chemistry.orgtcichemicals.com This one-pot procedure is advantageous over the classic Julia olefination as it avoids a separate elimination step and uses milder conditions. organic-chemistry.orgwikipedia.org The reaction typically involves a heteroaromatic sulfone, such as a benzothiazol-2-yl sulfone, which reacts with a carbonyl compound to form an alkene, driven by the evolution of sulfur dioxide gas. tcichemicals.comnih.gov This method is particularly noted for its high (E)-stereoselectivity, which arises from the kinetically controlled addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes. wikipedia.orgnih.gov
A significant application of the modified Julia olefination is the stereoselective synthesis of chiral N-Boc protected allylamines from α-amino esters. nih.govnih.gov This approach circumvents the use of configurationally unstable α-amino aldehydes. nih.gov The process involves a four-step sequence starting with N-Boc protected L-amino acid methyl esters.
The key steps are:
Reaction of a lithiated phenylalkylsulfone with the N-Boc amino ester to yield a chiral β-ketosulfone. nih.gov
Reduction of the β-ketosulfone to an α-hydroxysulfone.
Acetylation of the hydroxyl group to form an α-acetoxysulfone. nih.gov
Reductive elimination of the α-acetoxysulfone using reagents like sodium amalgam or samarium(II) iodide to afford the final enantiopure N-Boc allylamine. wikipedia.orgnih.gov
This transformation proceeds with good yields and crucially, without significant loss of stereochemical integrity. nih.gov The Julia reaction generally favors the formation of the E-isomer when producing disubstituted alkenes. nih.gov
Table 1: Key Features of Modified Julia Olefination for N-Boc Allylamine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Starting Materials | N-Boc-protected α-amino esters, lithiated phenylalkylsulfones | nih.govnih.gov |
| Key Intermediates | Chiral β-ketosulfones, α-acetoxysulfones | nih.gov |
| Advantages | Avoids unstable α-amino aldehydes, high stereochemical retention, mild conditions | nih.gov |
| Stereoselectivity | Generally favors (E)-alkenes | wikipedia.orgnih.gov |
| Reaction Type | Olefination | tcichemicals.com |
Multi-Component Reactions for Allylic Amine Construction
Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like allylic amines by combining three or more reactants in a single step. nih.govresearchgate.netnih.gov Several MCR strategies have been developed for the synthesis of allylic amines.
One notable method involves a nickel-catalyzed coupling of simple alkenes, aldehydes, and amides. nih.govresearchgate.netrsc.org This approach is practical and demonstrates broad functional-group tolerance, providing a modular way to construct diverse allylic amines. researchgate.netrsc.org Mechanistic studies suggest the in situ formation of an imine from the aldehyde and amide, which then participates in the C-C bond formation with the alkene. nih.gov
Another innovative approach is a visible-light-induced, metal-free MCR. rsc.org This method uses an organocatalyst, such as 4CzIPN, to synthesize allylic amines from secondary alkylamines, alkyl-substituted carbonyls, and vinyl sulfones. rsc.org The reaction proceeds through the generation of 'all-alkyl' α-amino radicals under mild, visible-light irradiation. rsc.org
A four-component, metal-free reaction has also been described, combining an (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, a boronic acid, a formaldehyde (B43269) solution, and a primary amine. acs.org This process operates through a sequential Petasis reaction and a decarboxylative coupling step to yield allylic amines in good yields. acs.org
Table 2: Comparison of Multi-Component Reactions for Allylic Amine Synthesis
| Method | Catalysis | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Nickel-Catalyzed Coupling | Nickel and Lewis Acid | Alkenes, Aldehydes, Amides | Practical, modular, good functional-group tolerance | nih.govresearchgate.netrsc.org |
| Visible-Light-Induced | Metal-Free Photocatalysis | Secondary Alkylamines, Carbonyls, Vinyl Sulfones | Metal-free, uses visible light, proceeds via α-amino radicals | rsc.org |
Direct C-H Amination of Alkenes with Amine Sources
Direct C-H amination of alkenes represents a highly desirable and atom-economical strategy for synthesizing allylic amines. researchgate.net This method involves the direct formation of a C-N bond at an allylic position of an alkene, avoiding the need for pre-functionalized substrates. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided context, the general approach is a significant area of research in organic synthesis. researchgate.net
Synthesis from Aziridine (B145994) Precursors via Rearrangement
Allylic amines can be synthesized through the base-induced rearrangement of aziridines. nih.govnih.gov This reaction is analogous to the well-known rearrangement of epoxides to allylic alcohols. The feasibility and outcome of the aziridine rearrangement are highly dependent on the substituent attached to the nitrogen atom. nih.govnih.gov
Computational and experimental studies have shown that for the rearrangement to proceed via a β-elimination (E2-like) mechanism to form an allylic amine, the presence of α-protons must be avoided, as their abstraction can lead to decomposition or other reaction pathways. nih.govnih.gov In a successful example, a tetrasubstituted N-benzenesulfonyl aziridine, lacking α-protons, was rearranged to the corresponding allylic amine using lithium diisopropylamide (LDA). nih.gov The N-sulfonyl group is crucial as it enhances the acidity of the β-protons, facilitating the elimination process. nih.gov
Utilization of Di-tert-butyldicarbonate (Boc₂O) in Carbamate (B1207046) Formation
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many conditions and its straightforward removal with acid. mychemblog.comwikipedia.orgtotal-synthesis.com The reagent universally used for this purpose is di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgchemicalbook.com
The formation of the carbamate in this compound involves the reaction of the primary amino group of a precursor, such as 4-aminobut-2-en-1-ol, with Boc₂O. The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. jk-sci.com This process is typically carried out in the presence of a base, such as sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the acid generated and to facilitate the reaction. wikipedia.orgchemicalbook.comjk-sci.com The choice of solvent and base can be critical to prevent side reactions and ensure high yields. chemicalbook.com For instance, reactions can be performed under aqueous conditions or in anhydrous solvents like THF or acetonitrile. mychemblog.comwikipedia.orgorgsyn.org
Table 3: Conditions for Boc-Protection of Amines
| Reagent | Base (Example) | Solvent (Example) | Key Feature | Reference |
|---|
Green Chemistry Principles in the Synthesis of this compound and Related Carbamates
The principles of green chemistry provide a framework for evaluating and improving the environmental footprint of chemical syntheses. acs.org Several of these principles are highly relevant to the methodologies discussed for synthesizing this compound.
Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all materials from the reactants into the final product. acs.org Multi-component reactions (MCRs) are exemplary in this regard, as they are designed to combine multiple starting materials into a single product with minimal waste. nih.gov C-H amination reactions also exhibit high atom economy by avoiding the use of leaving groups.
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org The nickel-catalyzed MCR and the visible-light-induced photocatalytic synthesis of allylic amines are excellent examples of this principle in action. nih.govrsc.org Catalytic methods reduce waste by using small amounts of a substance to carry out the reaction many times.
Safer Solvents and Auxiliaries : Green chemistry encourages the use of safer solvents or conducting reactions under solvent-free conditions. Some protocols for Boc-protection of amines have been developed to work in water or even without any solvent, significantly improving the safety and environmental profile of the reaction. jk-sci.comorganic-chemistry.org
Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. acs.org Designing syntheses like MCRs or direct C-H aminations that are inherently more efficient and produce less waste is a core tenet of green chemistry.
By applying these principles, chemists can design more sustainable and efficient syntheses for important building blocks like this compound.
CO2 Fixation for Carbamate Generation
The utilization of carbon dioxide (CO2) as a C1 feedstock represents a green and sustainable alternative to traditional, more toxic reagents like phosgene (B1210022) for carbamate synthesis. The general principle involves the reaction of an amine with CO2 to form a carbamic acid or an ammonium (B1175870) carbamate salt as an intermediate. For the synthesis of the title compound, the starting material would be trans-but-2-ene-1,4-diamine.
The reaction of diamines with atmospheric CO2 is known to rapidly form zwitterionic alkylammonium carbamates. researchgate.net This initial fixation step is typically followed by a reaction to form the stable ester. While direct synthesis of this compound using CO2 and a tert-butyl source is an area of ongoing research, the foundational chemistry is established. The process would involve the nucleophilic attack of one amino group of the diamine onto CO2, which could then be trapped by a suitable tert-butylating agent. This approach aligns with green chemistry principles by utilizing an abundant, non-toxic, and renewable carbon source. The protection of diamine-functionalized metal-organic frameworks (MOFs) with Boc groups for CO2 capture applications further illustrates the inherent reactivity between these functionalities. dicp.ac.cnnih.govresearchgate.net
Solvent-Free and Aqueous Medium Syntheses
Achieving selective mono-protection of a symmetrical diamine like trans-but-2-ene-1,4-diamine is a significant challenge, often leading to a mixture of mono- and di-protected products. A highly effective strategy to overcome this involves conducting the reaction in an aqueous medium to exploit the difference in basicity between the free diamine and its monoprotonated salt.
A well-established method involves the addition of one equivalent of an acid, such as hydrochloric acid (HCl), to the diamine in an aqueous methanol solution. researchgate.net This protonates one of the amino groups, rendering it non-nucleophilic. The subsequent addition of di-tert-butyl dicarbonate (Boc₂O) results in the selective acylation of the remaining free amino group. This "one-pot" procedure is advantageous as it often avoids the need for tedious chromatographic separation. researchgate.netscielo.org.mx While fully solvent-free conditions are not commonly reported due to the solid nature of the reactants and the need for precise control, the use of environmentally benign aqueous solvent systems represents a significant step towards greener synthesis. researchgate.net
Table 1: Representative Yields for Mono-Boc Protection of Various Diamines using an Aqueous HCl Method researchgate.net
| Diamine | Product | Yield (%) |
| Ethylenediamine | tert-butyl (2-aminoethyl)carbamate | 87 |
| 1,3-Diaminopropane | tert-butyl (3-aminopropyl)carbamate | 75 |
| 1,5-Diaminopentane | tert-butyl (5-aminopentyl)carbamate | 80 |
| 1,8-Diaminooctane | tert-butyl (8-aminooctyl)carbamate | 95 |
This table illustrates the general applicability and high yields of the aqueous HCl method for selective mono-Boc protection of various linear diamines, a strategy directly applicable to the synthesis of the title compound.
Sustainable Catalytic Systems
Modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency and reduce waste. For carbamate synthesis, research has explored the use of various catalysts to facilitate the reaction under milder conditions. While specific catalytic systems for the title compound are not widely documented, general principles of sustainable catalysis can be applied.
One avenue involves the use of organocatalysts. Chiral 1,3-diamine derivatives have been designed and used as catalysts in other types of asymmetric reactions, highlighting the potential for amine-based structures to facilitate chemical transformations. nih.govacs.org Another approach is the use of earth-abundant and low-toxicity metal catalysts. For instance, zinc acetate (B1210297) promoted by ionic liquids has been shown to be effective for the synthesis of other carbamates and could be adapted for this process. acs.org The development of such catalytic systems would reduce the reliance on stoichiometric reagents and move towards more sustainable manufacturing processes. The catalytic asymmetric synthesis of diamines is also a field of significant interest, which could provide enantiomerically pure starting materials for related chiral carbamates. rsc.org
Optimization of Reaction Conditions for Yield, Regioselectivity, and Enantioselectivity
Optimizing the synthesis of this compound focuses on maximizing the yield of the mono-protected product while minimizing the formation of the di-Boc derivative and other impurities. Key parameters include the choice of solvent, base, temperature, and reaction time.
For the common method using di-tert-butyl dicarbonate, a typical procedure involves reacting (E)-1,4-diaminobut-2-ene dihydrochloride with a base like triethylamine in a solvent such as methanol. ambeed.com The slow, dropwise addition of the Boc₂O solution to a vigorously stirred mixture of the diamine is crucial to maintain low concentrations of the acylating agent, which favors mono-substitution.
Regioselectivity is not a factor when starting with the symmetric trans-but-2-ene-1,4-diamine. However, enantioselectivity can be a critical optimization goal if a chiral version of the carbamate is desired. This would necessitate an asymmetric synthesis, for example, through the catalytic desymmetrization of the meso-starting material, a known strategy for producing chiral 1,2-diamines. rsc.org
Table 2: Influence of Reaction Parameters on the Synthesis of Mono-Boc-Protected Amines
| Parameter | Variation | Observation | Potential Outcome for Target Synthesis |
| Solvent | Methanol vs. Dichloromethane (DCM) | Methanol can participate in side reactions; DCM is generally more inert. | Higher purity might be achieved in DCM, but solubility of the diamine salt could be lower. |
| Base | Triethylamine (TEA) vs. DIPEA | Sterically hindered bases like DIPEA can sometimes improve selectivity. | Use of DIPEA might reduce the rate of the second N-acylation, improving mono-product yield. |
| Temperature | 0 °C vs. Room Temperature (20-25 °C) | Lower temperatures generally increase selectivity by slowing down the reaction rate. | Conducting the reaction at 0 °C is likely to improve the ratio of mono- to di-protected product. |
| Addition Rate | Fast vs. Slow (dropwise) | Slow addition maintains a low concentration of Boc₂O, favoring mono-acylation. | Slow, controlled addition is critical for maximizing the yield of the desired compound. |
Applications of Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate in Advanced Organic Synthesis
Role as a Chiral or Achiral Building Block in Natural Product Synthesis
There is a notable absence of specific examples in the scientific literature detailing the use of tert-butyl (4-aminobut-2-en-1-yl)carbamate as either a chiral or achiral building block in the total synthesis of natural products. While the synthesis of complex molecules often relies on versatile synthons, the application of this particular compound in this area is not well-documented.
Utility in the Construction of Complex Molecular Architectures and Advanced Intermediates
Precursors for Nitrogen-Containing Heterocycles
In theory, the 1,4-diamine structure of the deprotected carbamate (B1207046) could serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines or piperidines, through intramolecular cyclization strategies. The double bond could also be functionalized to introduce further complexity. Despite this potential, there is a lack of published research specifically demonstrating the use of this compound for the synthesis of these heterocyclic systems.
Synthesis of Alkaloid Scaffolds
Alkaloids are a diverse class of natural products characterized by their nitrogen-containing ring systems. While building blocks containing multiple nitrogen atoms are valuable in alkaloid synthesis, there are no specific examples in the available literature of this compound being employed in the construction of alkaloid scaffolds.
Contribution to Method Development in Organic Chemistry
The development of new synthetic methodologies is a cornerstone of organic chemistry. While new methods for bond formation and functional group manipulation are constantly being reported, the contribution of this compound to this field is not well-established.
New Methodologies for Stereoselective Carbon-Nitrogen Bond Formation
The development of stereoselective methods for the formation of carbon-nitrogen bonds is of significant interest to the synthetic community. Although the structure of this compound contains prochiral centers and functional groups amenable to asymmetric transformations, there is no specific mention in the literature of its use in the development of new stereoselective C-N bond-forming reactions.
Strategies for Efficient Amine Introduction and Derivatization
The presence of a Boc-protected amine and a free primary amine suggests that this compound could be a useful tool for the controlled introduction and derivatization of amino groups. The Boc group is a common protecting group for amines, allowing for selective reaction at the unprotected primary amine, followed by deprotection to reveal the second amino group for further functionalization. While this general strategy is a fundamental concept in organic synthesis, specific and innovative methodologies detailing the efficient use of this compound for this purpose are not described in the available literature. The compound is commercially available and is generally categorized as a building block for organic synthesis, implying its utility in introducing amine functionalities in a controlled manner.
Potential Applications in Polymer Chemistry and Functional Materials
While specific research on the direct polymerization of this compound is not extensively documented in publicly available literature, its molecular architecture presents considerable potential for applications in polymer chemistry and the development of functional materials. The presence of a primary amine, a Boc-protected amine, and a reactive double bond within a single molecule makes it a versatile building block for synthesizing a variety of polymers with tailored properties.
The key to its utility lies in its nature as a bifunctional or potentially trifunctional monomer. Bifunctional monomers are fundamental to the synthesis of step-growth polymers, such as polyamides and polyimides, which are known for their excellent mechanical and thermal properties. nanosoftpolymers.comrsc.org The strategic incorporation of monomers with multiple reactive sites allows for the creation of complex, crosslinked, or functionalized polymer networks. nih.gov
Role as a Bifunctional Monomer in Polyamide Synthesis
After the deprotection of the Boc group to reveal a second primary amine, the resulting (E)-but-2-ene-1,4-diamine can act as a diamine monomer in polycondensation reactions. Diamines are crucial platform chemicals for the synthesis of polyamides by reacting with dicarboxylic acids. nih.gov
The general scheme for this polymerization is as follows:
n H₂N-CH₂-CH=CH-CH₂-NH₂ + n HOOC-R-COOH → [-NH-CH₂-CH=CH-CH₂-NH-CO-R-CO-]n + 2n H₂O
The unsaturated nature of the diamine backbone, originating from the but-2-ene structure, could impart unique properties to the resulting polyamide. The double bond can introduce rigidity into the polymer chain and may also serve as a site for post-polymerization modification.
Table 1: Potential Polyamides from (E)-but-2-ene-1,4-diamine and Various Dicarboxylic Acids
| Dicarboxylic Acid Monomer | Resulting Polyamide Structure Snippet | Potential Properties |
| Adipic Acid | -[NH-CH₂-CH=CH-CH₂-NH-CO-(CH₂)₄-CO]- | Increased flexibility compared to aromatic diacids, potential for semi-crystalline domains. |
| Terephthalic Acid | -[NH-CH₂-CH=CH-CH₂-NH-CO-C₆H₄-CO]- | High thermal stability and mechanical strength due to the rigid aromatic ring. elsevierpure.com |
| Sebacic Acid | -[NH-CH₂-CH=CH-CH₂-NH-CO-(CH₂)₈-CO]- | Enhanced hydrophobicity and lower melting point compared to shorter-chain diacids. |
This approach allows for the synthesis of a new class of unsaturated polyamides, where the properties can be fine-tuned by selecting the appropriate dicarboxylic acid comonomer.
Utilization in Addition Polymerization
The carbon-carbon double bond in this compound allows it to participate in addition polymerization reactions. libretexts.orglibretexts.org This could be achieved through various mechanisms, such as radical polymerization, to form polymers with pendant amine and Boc-protected amine groups.
The polymerization would proceed as follows:
n CH₂(NHBoc)-CH=CH-CH₂NH₂ → [-CH(CH₂(NHBoc))-CH(CH₂NH₂)-]n
The resulting polymer would feature a polyethylene-like backbone with regularly spaced functional side groups. The presence of both a free primary amine and a protected primary amine on each monomer unit offers a route to highly functionalized polymers.
Development of Functional Materials through Post-Polymerization Modification
One of the most significant potential applications of this compound in material science lies in its use for creating functional polymers. The Boc-protected amine serves as a latent functional group that can be deprotected after polymerization to yield a free amine. nanosoftpolymers.com This newly exposed amine can then be used for a variety of chemical modifications.
For instance, if the monomer is polymerized through its double bond, the resulting polymer would have pendant Boc-protected amine groups. Deprotection would yield a polymer with primary amine side chains, which can be further functionalized.
Table 2: Potential Post-Polymerization Modifications and Applications
| Modification Reaction | Functional Group Introduced | Potential Application |
| Acylation | Amide | Altered solubility, introduction of specific recognition sites. |
| Alkylation | Secondary/Tertiary Amine | pH-responsive materials, metal chelation. |
| Grafting of other polymer chains | Polymer brushes | Modified surface properties, drug delivery systems. |
| Reaction with isocyanates | Urea | Enhanced hydrogen bonding, improved mechanical properties. |
This strategy allows for the creation of "smart" or functional materials where the polymer backbone provides the structural integrity, and the side chains impart specific chemical or physical properties. For example, the introduction of hydrophilic or hydrophobic side chains could be used to create amphiphilic polymers for self-assembly into micelles or vesicles. Furthermore, the primary amine groups can be used to attach biomolecules, dyes, or cross-linking agents, leading to materials for biomedical applications, sensors, or advanced coatings. cmu.edu
Advanced Spectroscopic and Mechanistic Investigations of Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate
Elucidation of Reaction Mechanisms Involving tert-Butyl (4-aminobut-2-en-1-yl)carbamate
Understanding the reaction mechanisms of this compound is fundamental to optimizing its use in the synthesis of more complex molecules. This compound features a Boc-protected amine and a reactive allylic amine, making its chemistry rich and worthy of detailed investigation. The conjugated double bond in the butenyl moiety also influences its reactivity, particularly in reactions like Michael additions or cycloadditions.
The progress of reactions involving this compound can be effectively monitored in real-time using various spectroscopic techniques. This allows for the determination of reaction kinetics and the identification of transient intermediates, which are crucial for elucidating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for tracking the consumption of the starting material and the formation of products. For instance, in a reaction involving the alkylation of the primary amine, the disappearance of the characteristic signals of the CH₂ group adjacent to the NH₂ group and the appearance of new signals corresponding to the alkylated product can be monitored over time. Benchtop NMR spectroscopy can be a powerful tool for quantifying the formation of stereoisomers in real-time. magritek.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups. For example, the N-H stretching vibrations of the primary amine and the carbamate (B1207046), as well as the C=C stretching of the alkene, provide distinct bands that can be observed to change in intensity or shift in frequency as the reaction proceeds.
Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can rapidly analyze reaction mixtures with minimal sample preparation. waters.com This allows for the direct observation of the mass-to-charge ratio of reactants, intermediates, and products, providing a quick assessment of the reaction's progress. waters.com Multiple Reaction Monitoring (MRM) can be employed for highly specific and quantitative tracking of reaction components. nih.govnih.gov
A hypothetical reaction monitoring scenario is presented in the table below, illustrating how spectroscopic data might change over the course of a reaction.
| Time (min) | Concentration of Starting Material (M) | Concentration of Product (M) | Key Spectroscopic Observation |
| 0 | 1.0 | 0.0 | Strong signals corresponding to the starting material in ¹H NMR. |
| 15 | 0.7 | 0.3 | Appearance of new signals in the ¹H NMR spectrum indicative of the product. |
| 30 | 0.4 | 0.6 | Intensities of product signals in ¹H NMR increase relative to starting material. |
| 60 | 0.1 | 0.9 | Starting material signals are significantly diminished. |
| 120 | <0.01 | >0.99 | Reaction is complete as indicated by the absence of starting material signals. |
Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. By replacing an atom in this compound with one of its isotopes (e.g., ²H, ¹³C, ¹⁵N), it is possible to gain unambiguous insights into bond-forming and bond-breaking steps.
For instance, in studying the mechanism of a rearrangement reaction, one of the carbon atoms in the butenyl chain could be replaced with ¹³C. The position of the ¹³C label in the product, as determined by ¹³C NMR or mass spectrometry, would reveal the specific atoms involved in the rearrangement.
While specific isotopic labeling studies on this compound are not widely reported in the literature, studies on other carbamates provide a framework for how such investigations could be designed. For example, ¹³C and ¹⁴C labeling has been used to study the incorporation of CO₂ into carbamates, providing detailed mechanistic information. unipi.itnih.gov Similarly, deuterium (B1214612) or ¹³C labeling has been employed to investigate the metabolism of other carbamate-containing compounds. nih.gov A carbon-13 labeling strategy for β-amino acid derivatives has also been demonstrated through the carbonylation of azanickellacycles. acs.org
| Isotope Used | Labeled Position | Mechanistic Question Addressed | Analytical Technique |
| ¹³C | Carbonyl carbon of the Boc group | To confirm the source of the carbonyl group in a product. | ¹³C NMR, Mass Spectrometry |
| ²H (Deuterium) | On the butenyl chain | To determine kinetic isotope effects and probe the mechanism of C-H bond cleavage. | ¹H NMR, Mass Spectrometry |
| ¹⁵N | Amine nitrogen atoms | To trace the fate of the nitrogen atoms in substitution or cyclization reactions. | ¹⁵N NMR, Mass Spectrometry |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignments and Conformational Analysis
The presence of a stereocenter and a double bond in this compound means that it can exist as different stereoisomers. Advanced NMR techniques are essential for the unambiguous assignment of its stereochemistry and for analyzing its conformational preferences in solution.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for this purpose. longdom.org COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity within the molecule. longdom.org NOESY, on the other hand, provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformations. longdom.org The stereochemical outcome of reactions can be studied in detail using NMR, with coupling constants providing key information to distinguish between diastereoisomers. magritek.com For asymmetrical compounds, DFT calculations can aid in the assignment of NMR signals for different isomers. nih.gov
The tert-butoxycarbonyl (Boc) group can exhibit restricted rotation around the N-C(O) bond, leading to the presence of rotamers (E/Z isomers) that can be observed by NMR. nih.gov Variable temperature (VT) NMR studies can be used to investigate the dynamics of this rotational process and to determine the energy barrier for interconversion between the rotamers.
| NMR Technique | Information Obtained | Relevance to this compound |
| ¹H-¹H COSY | Shows which protons are coupled to each other. | Confirms the structure of the butenyl chain and the positions of substituents. |
| ¹H-¹H NOESY | Identifies protons that are close in space. | Helps to determine the E/Z geometry of the double bond and the relative stereochemistry if chiral. |
| ¹H-¹³C HSQC | Correlates each proton with the carbon it is attached to. | Unambiguous assignment of all carbon and proton signals. |
| ¹H-¹³C HMBC | Shows long-range couplings between protons and carbons. | Confirms the overall connectivity of the molecule, including the attachment of the Boc group. |
| Variable Temperature (VT) NMR | Provides information on dynamic processes like bond rotation. | Can be used to study the rotational barrier of the Boc group and other conformational changes. |
X-Ray Crystallography of this compound Derivatives for Structural Insights
While a crystal structure for this compound itself may not be readily available, X-ray crystallography of its derivatives provides invaluable, unambiguous information about the three-dimensional arrangement of atoms in the solid state. This includes precise bond lengths, bond angles, and torsional angles. Such data is the gold standard for structural elucidation and can be used to validate the stereochemical assignments made by NMR.
Crystal structures of other tert-butyl carbamate derivatives have been reported, revealing key structural features of the Boc-protected amine moiety. iucr.orgresearchgate.netresearchgate.net For example, the carbamate group is generally found to be planar. The solid-state conformation can provide insights into the preferred spatial arrangement of the molecule, which can influence its reactivity.
| Derivative Type | Potential Structural Insights |
| Metal complex | Coordination geometry around a metal center. |
| Product of a Diels-Alder reaction | Stereochemistry of the newly formed cyclic system. |
| Salt with a chiral acid | Determination of absolute configuration. |
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry is a critical tool for the analysis of this compound and its reaction products. It provides information about the molecular weight and the elemental composition (with high-resolution mass spectrometry, HRMS), and the fragmentation patterns can offer clues about the structure of the molecule.
The tert-butoxycarbonyl (Boc) group has a characteristic fragmentation pattern in mass spectrometry. doaj.org Under electron impact (EI) ionization, common fragments include the tert-butyl cation (m/z 57) and ions resulting from the loss of isobutylene (B52900) (C₄H₈) or the entire Boc group. doaj.orgpearson.com In electrospray ionization (ESI), the fragmentation often involves the loss of isobutylene followed by the loss of carbon dioxide. doaj.orgnih.govnih.gov This predictable fragmentation is useful for identifying Boc-protected compounds in complex mixtures.
The table below summarizes the expected mass spectrometric data for this compound.
| Ionization Method | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 187.1441 | 131.1022 ([M+H - C₄H₈]⁺), 87.0808 ([M+H - C₅H₈O₂]⁺) |
| EI | 186.1368 (M⁺˙) | 171.1131 ([M - CH₃]⁺˙), 115.0913 ([M - C₄H₉O]⁺), 57.0704 ([C₄H₉]⁺) |
Theoretical and Computational Studies of Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate
Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability
Density Functional Theory (DFT) represents a powerful quantum mechanical method to investigate the electronic structure and energetics of molecules. For tert-butyl (4-aminobut-2-en-1-yl)carbamate, DFT calculations would be instrumental in performing a thorough conformational analysis. The molecule possesses several rotatable bonds, including the C-N bonds of the carbamate (B1207046) and the C-C single bonds of the butene chain. This flexibility gives rise to multiple potential conformers, each with a distinct energy level.
A systematic conformational search followed by geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would identify the global minimum energy structure and the relative energies of other stable conformers. This analysis is crucial as the reactivity and spectroscopic properties of the molecule are often dictated by the most stable or most populated conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C=C) (°) | Relative Energy (kcal/mol) |
| A | 180 (anti) | 0.00 |
| B | 60 (gauche) | 1.5 |
| C | -60 (gauche) | 1.5 |
| D | 0 (syn) | 5.0 |
Note: This table is hypothetical and for illustrative purposes only, as specific research data is not available.
Computational Modeling of Reaction Pathways and Transition States
The synthetic utility of this compound lies in the reactivity of its functional groups: the primary amine, the alkene, and the Boc-protected amine. Computational modeling could elucidate the mechanisms of reactions involving this compound. For instance, the primary amine can act as a nucleophile. DFT calculations could map the potential energy surface for its reaction with various electrophiles.
This would involve locating the transition state structures for each step of a proposed reaction mechanism. By calculating the activation energies, one could predict the most favorable reaction pathway. For example, in a reaction where both the amine and the double bond could react, computational modeling could predict the regioselectivity and stereoselectivity by comparing the energy barriers of the competing pathways.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular Dynamics (MD) simulations offer a means to study the behavior of molecules over time, explicitly including the effects of the surrounding environment, such as a solvent. The reactivity of this compound can be significantly influenced by the solvent due to factors like hydrogen bonding and dielectric constant.
MD simulations could be employed to understand how solvent molecules arrange around the reactant and how this solvent shell stabilizes or destabilizes the ground state and transition states of a reaction. By running simulations in different solvents (e.g., a polar protic solvent like ethanol (B145695) versus a nonpolar aprotic solvent like tetrahydrofuran), one could computationally predict solvent-dependent reaction rates and outcomes, providing insights that are critical for optimizing experimental conditions.
Prediction of Spectroscopic Parameters to Aid Mechanistic Elucidation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of reactants, intermediates, and products. For this compound, DFT calculations could predict key spectroscopic parameters.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the compound's structure.
IR Spectroscopy: Vibrational frequencies can be computed to help assign the peaks in an experimental IR spectrum. For instance, the characteristic stretching frequencies of the N-H, C=O (carbamate), and C=C bonds could be predicted.
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3350, 3280 | Not Available |
| C-H Stretch (alkene) | 3050 | Not Available |
| C=O Stretch (carbamate) | 1695 | Not Available |
| C=C Stretch (alkene) | 1650 | Not Available |
Note: This table is hypothetical and for illustrative purposes only, as specific research data is not available.
Future Research Directions and Emerging Paradigms for Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate
Exploration of Novel and Highly Efficient Synthetic Routes
The utility of tert-Butyl (4-aminobut-2-en-1-yl)carbamate as a building block is evident in its application in the multi-step synthesis of complex therapeutic agents. myskinrecipes.com It has been notably used in the preparation of modulators of the Stimulator of Interferon Genes (STING) pathway, which are under investigation for treating viral infections and cancer. google.comgoogle.com
Current synthetic protocols often involve the reaction of this compound with various electrophiles under specific conditions. For instance, documented syntheses have been carried out in solvents like Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), often requiring a base such as potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) and elevated temperatures, sometimes as high as 120°C, to drive the reaction to completion. google.comgoogle.comnih.govgoogleapis.com One specific example is a reaction stirred overnight at room temperature in DMSO with K2CO3, which yielded the desired product in 96% yield after purification. google.com
Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. This includes:
Catalytic Methods: Exploring novel transition-metal or organocatalytic systems to facilitate its reactions under milder conditions, reducing energy consumption and minimizing side-product formation.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, aligning with the principles of green chemistry.
One-Pot Reactions: Developing tandem or domino reaction sequences where multiple synthetic steps are performed in a single reaction vessel, streamlining the process and reducing waste from intermediate workups and purifications.
Table 1: Reported Reaction Conditions for Syntheses Involving this compound
| Reactant Partner | Solvent | Base | Temperature | Time | Yield | Reference |
| Substituted Precursor | DMSO | K2CO3 | Room Temp | Overnight | 96% | google.com |
| Compound 1-4 | Ethanol | DIPEA | 120 °C | 16 hours | N/A | google.com |
| Compound 1 | DMF | DIPEA | 120 °C | 16 hours | N/A | nih.gov |
| Substituted Precursor | Ethanol | DIEA | 120 °C | Overnight | 85% | googleapis.com |
N/A: Not available in the provided search result.
Uncovering Unprecedented Reactivity Profiles and Selective Transformations
The structure of this compound contains a Boc-protected amine, a primary amine (often in its hydrochloride salt form), and a carbon-carbon double bond within a butenyl chain, making it a rich substrate for chemical transformations. aaronchem.com The conjugated double bond, in particular, influences its stereoelectronic properties and reactivity.
Its known reactivity includes serving as a nucleophile in addition reactions and as a key component in cyclization reactions to form structurally diverse compounds. aaronchem.com The presence of both a protected and a free amine allows for sequential, controlled modifications at different sites of the molecule. aaronchem.com Future research is expected to delve deeper into its chemical behavior to:
Discover novel cycloaddition or Michael addition reactions by exploiting the electron-deficient character of the α,β-unsaturated system. aaronchem.com
Develop new catalytic methods to achieve high levels of regio- and stereoselectivity, which is crucial for the synthesis of chiral drugs and biologically active molecules.
Investigate its potential in multicomponent reactions, where three or more reactants combine to form a complex product in a single step, offering a powerful tool for building molecular complexity.
Integration into Flow Chemistry and Automated Synthesis Platforms
The increasing demand for rapid synthesis and screening of compound libraries in drug discovery has spurred interest in automated synthesis and flow chemistry. While specific reports on the use of this compound in flow reactors are not yet widespread, its application in "parallel synthesis" processes is a strong indicator of its suitability for such technologies. nih.gov
The documented stability of this compound under elevated temperatures for extended periods (e.g., 120°C for 16 hours) suggests its robustness for integration into continuous flow systems. google.comnih.gov Future research in this area will likely involve:
Translating existing batch syntheses that use this reagent into continuous flow processes to enhance reaction control, improve safety, and facilitate scaling.
Developing automated platforms that use this carbamate (B1207046) as a key building block to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies in medicinal chemistry.
Combining flow chemistry with real-time reaction monitoring to optimize reaction conditions and yields dynamically.
Development as a Platform Chemical for Diverse Academic Applications
This compound is already established as a valuable building block in medicinal chemistry and organic synthesis. myskinrecipes.com Its applications span the synthesis of nitrogen-containing heterocycles, peptide mimetics, and kinase inhibitors. myskinrecipes.com A significant application is its role as a precursor in the synthesis of STING agonists, which are crucial for research into treatments for cancer and infectious diseases like HIV. google.comnih.gov
Future work will likely expand its role as a versatile platform chemical. This expansion could include:
Materials Science: Incorporating the 4-aminobut-2-en-1-yl moiety into polymers or materials to introduce specific functionalities.
Click Chemistry: Utilizing its functional groups for efficient and specific "click" reactions, a powerful tool for bioconjugation and materials science.
Probe Development: Using it as a scaffold to build chemical probes for studying biological pathways and enzyme mechanisms.
Advanced Characterization Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is fundamental to developing better synthetic methods. The characterization of reactions involving this compound currently relies on standard techniques like Liquid Chromatography-Mass Spectrometry (LCMS) for reaction monitoring, as well as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for structural confirmation. google.comgoogle.combldpharm.com
To gain deeper insights, future research should employ more advanced analytical and computational methods:
In-situ Spectroscopy: Using techniques like ReactIR or Raman spectroscopy to monitor reactive species and intermediates in real-time, providing a detailed picture of the reaction progress.
Kinetic Analysis: Employing methods such as stopped-flow NMR to measure reaction rates and determine the factors influencing the reaction kinetics, as has been proposed for similar compounds.
Computational Chemistry: Utilizing Density Functional Theory (DFT) and other computational models to simulate reaction pathways, predict reactivity, and understand the electronic properties that govern its chemical behavior. This can help rationalize observed selectivity and guide the design of new experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
